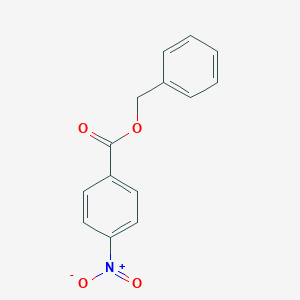

Benzyl 4-nitrobenzoate

Cat. No. B041767

Key on ui cas rn:

14786-27-7

M. Wt: 257.24 g/mol

InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08901365B2

Procedure details

The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.

Name

phosphine oxide

Quantity

9.7 mg

Type

reactant

Reaction Step One

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

63%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4](P2(=O)CCCC2)[CH:5]=[CH:6][CH:7]=1.[PH3]=O.[N+:16]([C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=1)([O-:18])=[O:17].N(C(OC(C)C)=O)=NC(OC(C)C)=O.C1([SiH3])C=CC=CC=1.C(O)C1C=CC=CC=1>>[N+:16]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([O:25][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:24])=[CH:26][CH:27]=1)([O-:18])=[O:17] |f:0.1|

|

Inputs

Step One

|

Name

|

phosphine oxide

|

|

Quantity

|

9.7 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1)P1(CCCC1)=O.[PH3]=O

|

|

Name

|

|

|

Quantity

|

51.7 μL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

147.5 μL

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(=O)OC(C)C)C(=O)OC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

67.8 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[SiH3]

|

|

Name

|

|

|

Quantity

|

51.7 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Step Three

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In air, a 1-dram vial equipped with a stir-bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was then sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Distilled Toluene (1.5 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap under an inert atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through a plug of celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified via flash chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 81 mg | |

| YIELD: PERCENTYIELD | 63% | |

| YIELD: CALCULATEDPERCENTYIELD | 792.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |